(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

Übersicht

Beschreibung

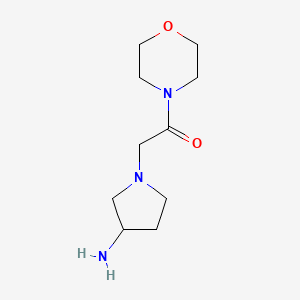

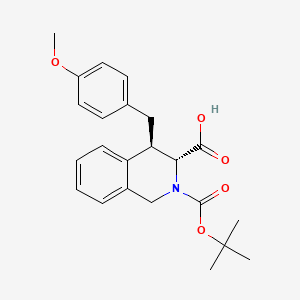

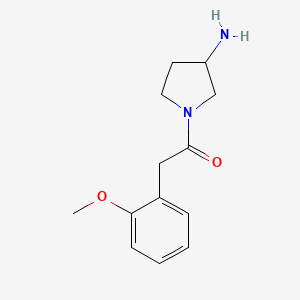

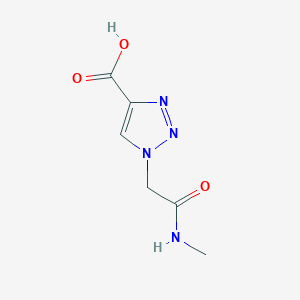

(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid , often abbreviated as Boc-isoquinoline , is a complex organic compound. It belongs to the class of isoquinoline derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in drug development due to its unique structural features.

Synthesis Analysis

The synthesis of Boc-isoquinoline involves several steps. A common approach includes the following:

- Protection of Isoquinoline Ring : The isoquinoline core is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted reactions at the isoquinoline nitrogen.

- Functionalization of the Benzyl Group : The 4-methoxybenzyl group is introduced via nucleophilic aromatic substitution or other suitable methods.

- Reduction of the Tetrahydroisoquinoline Ring : The tetrahydroisoquinoline ring is formed by reducing the double bond in the isoquinoline ring.

- Deprotection : Finally, the Boc group is removed to yield the target compound.

Molecular Structure Analysis

Boc-isoquinoline has a tetrahydroisoquinoline scaffold with a methoxybenzyl substituent. The tert-butoxycarbonyl group provides steric protection. Its molecular formula is C~23~H~27~NO~5~, and the molecular weight is approximately 397.47 g/mol.

Chemical Reactions Analysis

Boc-isoquinoline can participate in various chemical reactions, including:

- Amide Formation : Reacting with amines to form amides.

- Esterification : Reacting with alcohols to form esters.

- Hydrolysis : Removal of the Boc protecting group under acidic conditions.

- Reductive Amination : Conversion of the ketone group to an amine.

Physical And Chemical Properties Analysis

- Appearance : Boc-isoquinoline is a white to off-white crystalline powder.

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Melting Point : The melting point typically falls within the range of 150°C to 160°C.

Safety And Hazards

- Toxicity : Boc-isoquinoline may exhibit toxicity, especially during synthesis or handling. Proper protective measures are essential.

- Stability : It is stable under dry conditions but sensitive to moisture.

- Storage : Store in a cool, dry place away from direct sunlight.

Zukünftige Richtungen

Researchers should explore Boc-isoquinoline’s potential as:

- Drug Candidates : Investigate its pharmacological activities and evaluate its efficacy against specific targets.

- Prodrug Design : Utilize its Boc group for targeted drug delivery.

- Structure-Activity Relationship Studies : Understand how modifications affect its properties.

Eigenschaften

IUPAC Name |

(3R,4R)-4-[(4-methoxyphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-22(27)24-14-16-7-5-6-8-18(16)19(20(24)21(25)26)13-15-9-11-17(28-4)12-10-15/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHCTMPUNFMZIA-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(C1C(=O)O)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]([C@@H]1C(=O)O)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468112.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide](/img/structure/B1468114.png)

![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468115.png)

![1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468118.png)